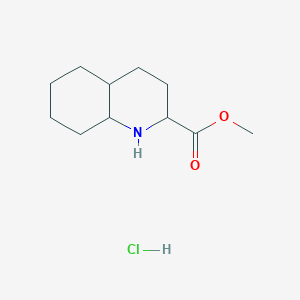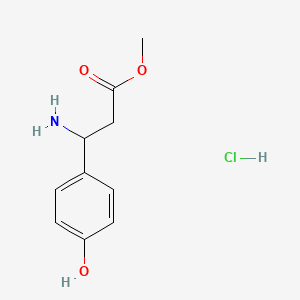![molecular formula C14H23NO4 B1427486 2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid CAS No. 1375471-83-2](/img/structure/B1427486.png)
2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid
Overview
Description
“2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid” is a chemical compound with the IUPAC name "tert-butyl ((1R,5S)-3-oxobicyclo [3.2.1]octan-8-yl)carbamate" . It is also known as "tert-butyl N- {3-oxobicyclo [3.2.1]octan-8-yl}carbamate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C13H21NO3/c1-13 (2,3)17-12 (16)14-11-8-4-5-9 (11)7-10 (15)6-8/h8-9,11H,4-7H2,1-3H3, (H,14,16)" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.36 . It is a powder at room temperature .Scientific Research Applications
Synthesis Applications
Conformationally Rigid Analogue of 2-Aminoadipic Acid
A study conducted by Kubyshkin et al. (2009) synthesized a conformationally rigid analogue of 2-amino-adipic acid using a derivative of 2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid. This analogue was developed from dimethyl rac-2,5-dibromohexanedioate, showcasing the compound's potential in creating structurally unique molecules (Kubyshkin et al., 2009).
Stereochemistry and Synthesis of Sugar Analogs
Research by Nativi et al. (1989) demonstrated the use of tert-butyl azidoformate with 7-oxabicyclo[2.2.1]hept-5-en-2-one dimethyl for the synthesis of sugar analogs. This study highlights the role of such compounds in synthesizing complex organic structures, particularly in carbohydrate chemistry (Nativi et al., 1989).
Chiral Compound Synthesis
Moriguchi et al. (2014) synthesized a chiral compound, namely (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, from related compounds. This study underscores the utility of such chemicals in creating chiral molecules for various applications (Moriguchi et al., 2014).
Chemical Reaction Studies
Chemistry of 8-Azabicyclo[3.2.1]octanes
Baylis and Thomas (2007) explored the chemistry of 8-azabicyclo[3.2.1]octanes, closely related to the compound . Their study involved mesylation, elimination, and various other reactions, providing insights into the chemical behavior and potential applications of such structures (Baylis & Thomas, 2007).
Cycloaddition Strategy in Synthesis
Hirata et al. (2006) utilized a carbonyl ylide cycloaddition strategy for synthesizing zaragozic acids. The precursor for this synthesis involved a derivative of the subject compound, illustrating its role in complex organic synthesis (Hirata et al., 2006).
Synthesis of Carbapenams from Pyrrole
Gilchrist et al. (1997) reported the synthesis of azabicyclo[3.2.0]heptan-7-ones (carbapenams) from pyrrole, using a method that involves the hydrogenation of pyrroles bearing a tert-butoxycarbonyl substituent. This process signifies the compound's relevance in the synthesis of medically significant structures (Gilchrist et al., 1997).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-4-5-11(15)7-9(6-10)8-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKCWYNKAMRVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375471-83-2 | |
| Record name | 2-{8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B1427406.png)




![(R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide](/img/structure/B1427417.png)




![2-Chloro-4-(methylthio)benzo[d]thiazole](/img/structure/B1427425.png)